2-Descarboxy-2-cyano Telmisartan
Overview
Description
2-Descarboxy-2-cyano Telmisartan is a chemical compound known for its role as an impurity in the synthesis of Telmisartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension. The molecular formula of this compound is C33H29N5, and it has a molecular weight of 495.62 g/mol .
Scientific Research Applications
2-Descarboxy-2-cyano Telmisartan is primarily used in scientific research as a reference standard and impurity marker in the quality control of Telmisartan. Its applications include:
Chemistry: Used as a reference compound in analytical methods such as HPLC and mass spectrometry.
Biology: Studied for its potential biological activities and interactions with cellular targets.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.
Industry: Used in the development and validation of analytical methods for the quality control of Telmisartan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Descarboxy-2-cyano Telmisartan involves multiple steps, starting from the appropriate benzimidazole derivatives. The key steps include:
Formation of the benzimidazole core: This is typically achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Substitution reactions: Introduction of the cyano group and other substituents on the benzimidazole ring.
Coupling reactions: The final step involves coupling the substituted benzimidazole with a biphenyl derivative under specific conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimization of reaction conditions to improve yield and purity, including the use of high-pressure reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
2-Descarboxy-2-cyano Telmisartan undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzimidazole ring or the biphenyl moiety.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield primary amines .
Mechanism of Action
The mechanism of action of 2-Descarboxy-2-cyano Telmisartan is not well-documented, as it is primarily studied as an impurity. its structural similarity to Telmisartan suggests that it may interact with angiotensin II receptors, potentially influencing blood pressure regulation. Further research is needed to elucidate its specific molecular targets and pathways .
Comparison with Similar Compounds
2-Descarboxy-2-cyano Telmisartan is unique due to its specific structure and role as an impurity in Telmisartan synthesis. Similar compounds include:
Telmisartan: The parent compound, used as an antihypertensive agent.
Other benzimidazole derivatives: Compounds with similar core structures but different substituents, such as Olmesartan and Valsartan
These compounds share structural similarities but differ in their pharmacological profiles and applications.
Properties
IUPAC Name |
2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N5/c1-4-9-31-36-32-22(2)18-26(33-35-28-12-7-8-13-29(28)37(33)3)19-30(32)38(31)21-23-14-16-24(17-15-23)27-11-6-5-10-25(27)20-34/h5-8,10-19H,4,9,21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEVZYAEXURSHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162790 | |
Record name | 2-Descarboxy-2-cyano telmisartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144702-27-2 | |
Record name | 4′-[(1,4′-Dimethyl-2′-propyl[2,6′-bi-1H-benzimidazol]-1′-yl)methyl][1,1′-biphenyl]-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144702-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Descarboxy-2-cyano telmisartan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144702272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Descarboxy-2-cyano telmisartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Biphenyl]-2-carbonitrile, 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-DESCARBOXY-2-CYANO TELMISARTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8M0GXG1XV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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